molecular formula C32H26Cl2Zr-4 B12341786 Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-

Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-

Cat. No.: B12341786
M. Wt: 572.7 g/mol
InChI Key: IJJQUWLPYBEBCY-UHFFFAOYSA-L
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Description

Introduction to Zirconium, Dichloro[(h5-2,4-Cyclopentadien-1-ylidene)(Diphenylmethylene)[(4a,4b,8a,9a-h)-9H-Fluoren-9-ylidene]]-

Nomenclature and Chemical Identity

The compound’s systematic name reflects its intricate ligand system and hapticity (η) notation. The central zirconium atom is coordinated by three ligands:

  • A η⁵-cyclopentadienyl group (C₅H₅⁻), which binds via all five carbon atoms.
  • A diphenylmethylene bridge (Ph₂C), linking the cyclopentadienyl and fluorenyl ligands.
  • A η⁵-9H-fluorenyl group (C₁₃H₉⁻), which adopts a bent geometry due to its fused aromatic system.

The dichloro ligands complete the octahedral coordination sphere. Its molecular formula is C₃₁H₂₂Cl₂Zr , though alternative representations such as C₁₄H₁₂Zr·C₁₃H₉⁻·C₅H₅⁻·2Cl⁻ emphasize the anionic contributions of the ligands . Key synonyms include diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride and Ph₂C(Cp)(Flu)ZrCl₂ .

Property Value Source
CAS Number 132510-07-7
Molecular Weight 556.64 g/mol (C₃₁H₂₂Cl₂Zr)
Hapticity η⁵ (cyclopentadienyl, fluorenyl)

Historical Context and Discovery

This compound emerged during the late 1990s as part of efforts to optimize ansa-metallocenes—bridged complexes with enhanced thermal stability and stereoselectivity. Early work by Tosoh Corporation demonstrated its efficacy in ethylene/α-olefin copolymerization at 170°C, a breakthrough for industrial processes requiring high-temperature operation . The diphenylmethylene bridge was strategically designed to enforce a rigid ligand framework, reducing rotational freedom and improving catalytic control .

Significance in Organometallic Chemistry

The fluorenyl ligand’s ability to undergo η⁵ → η³ → η¹ ring slippage enables dynamic coordination modes during catalysis, a feature critical for chain propagation and termination in olefin polymerization . The diphenylmethylene bridge imposes C₁ symmetry , creating an open coordination site that facilitates monomer insertion while suppressing β-hydrogen elimination—a common limitation in early metallocenes . This steric protection is evident in the compound’s ability to produce polyethylene with molecular weights exceeding 4.4×10⁴ g/mol at 170°C .

Overview of Research Trends and Applications

Recent studies focus on modifying the bridge and ligand substituents to tailor polymer properties. For example, replacing the diphenylmethylene bridge with diphenylsilyl groups (as in CAS 162259-77-0) alters electronic effects but retains high activity . Industrial applications leverage its compatibility with methylaluminoxane (MAO) and borate cocatalysts, enabling precise control over polyolefin branching and molecular weight distribution .

Table 1: Ethylene/1-Hexene Copolymerization Results Using Ph₂C(Cp)(Flu)ZrCl₂
Run Temp (°C) 1-Hexene (mL) Mₙ (×10⁴ g/mol) Alkenyl Groups per Molecule
1 170 0 4.4 0.9
2 170 20 3.3 1.4
3 170 80 3.8 2.3
4 170 120 2.5 3.0

This data underscores the catalyst’s resilience: increasing 1-hexene comonomer concentration elevates branching (alkenyl groups) without catastrophic molecular weight decline, a hallmark of controlled propagation .

Continued in subsequent sections with deeper exploration of synthesis, mechanistic studies, and industrial impact...

Properties

Molecular Formula

C32H26Cl2Zr-4

Molecular Weight

572.7 g/mol

IUPAC Name

cyclopenta-1,3-diene;dibenzylidenezirconium;9H-fluoren-9-ide;dichloride

InChI

InChI=1S/C13H9.2C7H6.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;2*1-7-5-3-2-4-6-7;1-2-4-5-3-1;;;/h1-9H;2*1-6H;1-3H,4H2;2*1H;/q-1;;;-1;;;/p-2

InChI Key

IJJQUWLPYBEBCY-UHFFFAOYSA-L

Canonical SMILES

C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)C=[Zr]=CC2=CC=CC=C2.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Formation of Diphenylfulvene

Diphenylfulvene, a key intermediate, is synthesized by reacting cyclopentadiene with benzophenone under acidic conditions. This step ensures the creation of the central diphenylmethylene bridge.

Coupling Fluorene and Diphenylfulvene

Procedure :

  • Fluorene is deprotonated using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0°C.
  • The resulting fluorenyl lithium reacts with diphenylfulvene to form the ligand precursor, 1,1-cyclopentadienyl(9-fluorenyl)diphenylmethane.

Reaction Conditions :

  • Temperature: 0°C to room temperature.
  • Solvent: THF.
  • Yield: ~42% after crystallization.

Zirconium Coordination

Reaction with Zirconium Tetrachloride

The ligand is metallated using ZrCl₄ in a chlorinated solvent (e.g., CH₂Cl₂ or n-hexane) under nitrogen.

Procedure :

  • The ligand precursor is dissolved in THF and treated with n-BuLi to generate a dilithio species.
  • This intermediate is added to a suspension of ZrCl₄ in CH₂Cl₂ at -78°C.
  • The mixture is warmed to room temperature, stirred for 1–2 hours, and filtered to remove LiCl byproducts.

Key Parameters :

  • Molar ratio: Ligand : ZrCl₄ = 1 : 1.
  • Solvent: Dichloromethane or n-hexane.
  • Yield: 25–36% after recrystallization.

Purification and Characterization

Solvent Extraction and Crystallization

  • Crude product is purified via Soxhlet extraction with chloroform to remove unreacted ZrCl₄.
  • Recrystallization from CH₂Cl₂ or toluene yields pink crystalline product.

Analytical Data

Property Value/Observation Source
¹H NMR (CDCl₃) δ 6.37–8.25 (m, aromatic), 5.80–6.50 (m, Cp-H)
Molecular Weight 556.64 g/mol
CAS Number 132510-07-7
Melting Point Not explicitly reported; decomposes >200°C

Alternative Methods and Modifications

Use of Preformed Metallocene Mixtures

Patent US5587501 describes combining multiple zirconocenes (e.g., diphenylmethylene- and dimethylmethylene-bridged analogs) to tailor molecular weight distributions in polyolefins. This requires precise control of metallocene ratios during synthesis.

Solvent Optimization

  • Replacing THF with diethylene glycol dimethyl ether improves ligand stability during sodium sand reactions.
  • Toluene is preferred for large-scale reactions due to easier solvent removal.

Challenges and Mitigation Strategies

Challenge Solution
Low yield in ligand coupling Use excess n-BuLi (2.1 eq) and slow addition of fulvene.
ZrCl₄ insolubility Employ high-polarity solvents (CH₂Cl₂) and vigorous stirring.
Product instability Store under inert gas (N₂/Ar) at -20°C.

Industrial Applications

The compound is utilized in:

  • Syndiotactic Polymerization : Produces polypropylene with Mw/Mn >3.0.
  • Olefin Copolymerization : Enhances activity in ethylene-propylene rubber synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications

Polymerization Catalysts

One of the primary applications of zirconium dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]] is as a catalyst in the polymerization of olefins. The compound has been shown to effectively catalyze the production of isotactic polypropylene and polyethylene through coordination polymerization processes.

Case Study: Production of Isotactic Polypropylene

A study demonstrated that this zirconium compound could be used in combination with aluminoxanes to produce isotactic polypropylene with a narrow molecular weight distribution. The resulting polypropylene exhibited desirable mechanical properties and thermal stability, making it suitable for various industrial applications .

Organic Synthesis

Catalyst for Organic Reactions

Zirconium dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]] serves as a catalyst in various organic synthesis reactions. Its ability to facilitate reactions such as cross-coupling and olefin metathesis has been well-documented.

Data Table: Comparison of Catalytic Activity

Reaction TypeCatalyst UsedYield (%)
Cross-CouplingZirconium dichloro[(h5-2,4-cyclopentadien-1-ylidene)...85
Olefin MetathesisZirconium dichloro[(h5-2,4-cyclopentadien-1-ylidene)...90
Ring OpeningZirconium dichloro[(h5-2,4-cyclopentadien-1-ylidene)...75

Materials Science

Development of Advanced Materials

The compound has been utilized in the development of advanced materials such as high-performance plastics and composites. Its catalytic properties enable the synthesis of polymers with enhanced thermal and mechanical properties.

Case Study: High-performance Polymers

Research indicates that polymers synthesized using zirconium dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]] exhibit superior tensile strength and thermal resistance compared to those produced by traditional catalysts .

Environmental Applications

Catalysis in Green Chemistry

The compound's utility extends to environmental applications where it aids in the development of biodegradable polymers and other sustainable materials. Its role as a catalyst in green chemistry processes aligns with current trends towards more environmentally friendly manufacturing practices.

Data Table: Environmental Impact Assessment

ApplicationEnvironmental Benefit
Biodegradable PlasticsReduced landfill waste
Sustainable SynthesisLower energy consumption during production

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its role as a catalyst. The zirconium center can coordinate with various substrates, facilitating their transformation into desired products. The cyclopentadienyl and fluorenyl ligands play a crucial role in stabilizing the reactive intermediates and enhancing the overall catalytic activity .

Comparison with Similar Compounds

Structural Analogues
Isopropylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (CAS 130638-44-7)
  • Structure : Replaces the diphenylmethylene bridge with an isopropylidene group (C(CH₃)₂).
  • Synthesis : Derived from isopropyl-substituted ligands and ZrCl₄ .
  • Catalytic Behavior : Exhibits lower steric hindrance compared to the diphenylmethylene analogue, leading to higher chain-transfer efficiency in propylene polymerization when paired with AlEt₃. Molecular weights (Mw) of polymers decrease with increasing Al/Zr ratios .
rac-Ethylenebis(indenyl)zirconium dichloride (rac-EBIZrCl₂)
  • Structure : Features a bridged bis(indenyl) ligand system.
  • Catalytic Behavior : Produces isotactic polypropylene (iPP) due to its chiral coordination geometry. In contrast, the diphenylmethylene-fluorenyl-zirconium complex generates syndiotactic polymers (sPP) with higher melting temperatures (Tm ≈ 135°C vs. 160°C for iPP) .
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂, CAS 1291-32-3)
  • Structure : A simpler metallocene with two Cp ligands.
  • Catalytic Behavior: Less sterically hindered, enabling higher activity in ethylene polymerization. However, it lacks the stereochemical control of hybrid ligands, producing atactic polymers. Supported nanoparticle versions show recyclability but lower thermal stability compared to diphenylmethylene-fluorenyl derivatives .
Performance Data

Table 1: Comparative Catalytic Performance in Olefin Polymerization

Compound Polymer Type Tm (°C) Mw (kg/mol) Activity (kg polymer/mol Zr·h)
Diphenylmethylene-Fluorenyl-ZrCl₂ sPP 135 250–300 1,200–1,500
rac-EBIZrCl₂ iPP 160 150–200 2,000–2,500
Cp₂ZrCl₂ Atactic PP N/A 50–100 3,000–4,000
Isopropylidene-Fluorenyl-ZrCl₂ sPP 130 180–220 800–1,000

Key Observations :

  • Steric Effects: Bulky ligands (e.g., diphenylmethylene-fluorenyl) enhance stereoregularity but reduce activity due to slower monomer insertion .
  • Electronic Effects : Electron-withdrawing fluorenyl groups stabilize the zirconium center, improving thermal stability (decomposition >200°C) compared to Cp₂ZrCl₂ .
  • Solubility : Diphenylmethylene derivatives exhibit better solubility in aromatic solvents (toluene, xylene) than isopropylidene analogues, facilitating homogeneous catalysis .

Biological Activity

Zirconium-based compounds have gained attention in various fields, particularly in medicinal chemistry and materials science. This article focuses on the biological activity of the compound Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]] . The compound's unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental.

Chemical Structure and Properties

The compound is characterized by its dichloride structure combined with cyclopentadienyl and fluorenylidene moieties. This unique arrangement contributes to its potential reactivity and biological interactions.

Property Details
Molecular Formula C22_{22}H18_{18}Cl2_{2}Zr
Molecular Weight 421.45 g/mol
Appearance Solid
Solubility Soluble in organic solvents

Biological Activity Overview

Zirconium compounds have been studied for their biological activities, particularly in the context of radiopharmaceuticals and imaging agents. One notable application is the use of zirconium-89 (^89Zr) in immuno-PET imaging due to its favorable half-life and ability to form stable complexes with antibodies.

The biological activity of zirconium compounds often involves their ability to chelate with biomolecules or interact with cellular components. The specific interactions depend on the ligand environment surrounding the zirconium center.

  • Chelation Properties : Zirconium can form stable complexes with various ligands, which can enhance the delivery of therapeutic agents to targeted tissues.
  • Immuno-PET Applications : The ^89Zr-labeled compounds are particularly useful in tracking the distribution of monoclonal antibodies in vivo, allowing for better imaging of tumors and other pathological conditions .

Study 1: ^89Zr-Labeled Antibodies

A study explored the use of ^89Zr-labeled antibodies for imaging cancerous tissues. The research highlighted that zirconium's coordination properties significantly improve the stability and effectiveness of these imaging agents:

  • Findings : The stability of ^89Zr-labeled conjugates was superior compared to traditional chelators like DFO (Desferrioxamine), leading to enhanced imaging quality and reduced background noise .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of zirconium compounds on cancer cell lines. The study aimed to evaluate whether the compound could induce apoptosis:

  • Results : The compound demonstrated dose-dependent cytotoxicity against several cancer cell lines, suggesting potential as an antitumor agent.

Research Findings

Recent research has focused on optimizing zirconium-based chelators for improved stability and biological performance. Key findings include:

  • Stability Improvements : Modifications to the ligand structure significantly enhance the in vivo stability of zirconium complexes.
  • Biocompatibility : Studies indicate that certain zirconium complexes exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications .

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of this zirconium complex?

A multi-technique approach is essential:

  • X-ray crystallography : Provides definitive bond lengths, angles, and coordination geometry. Resolves ambiguities in ligand arrangement (e.g., η⁵-cyclopentadienyl vs. η¹-binding) .
  • ¹H/¹³C NMR : Identifies proton and carbon environments. For example, cyclopentadienyl ligands exhibit distinct splitting patterns due to symmetry, while fluorenyl protons show deshielding in aromatic regions .
  • Elemental analysis : Validates stoichiometry (C, H, Cl) with ≤0.4% deviation from theoretical values .

Q. What safety protocols are critical given its acute toxicity classification?

  • Handling : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Acute oral toxicity (Category 4) necessitates strict avoidance of ingestion .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
  • Waste disposal : Neutralize with dry sand or vermiculite before incineration to avoid toxic byproducts .

Q. How can researchers optimize synthesis yield and purity?

  • Ligand pre-activation : Pre-treat cyclopentadienyl and fluorenyl ligands with strong bases (e.g., NaH) to enhance reactivity with ZrCl₄ .
  • Purification : Use recrystallization from toluene/hexane mixtures (1:3 v/v) to isolate crystalline product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical methods confirm ligand integrity during synthesis?

  • FT-IR : Detect shifts in C=C stretching (cyclopentadienyl: ~1,620 cm⁻¹) and aromatic C-H bending (fluorenyl: ~750 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Identify molecular ion peaks ([M-Cl]⁺) and fragmentation patterns to verify ligand retention .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., missing signals or unexpected splitting) be resolved?

  • Variable-temperature NMR : Probe dynamic ligand behavior (e.g., fluxionality in cyclopentadienyl rings) by acquiring spectra from -40°C to 80°C .
  • Computational validation : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What experimental strategies elucidate the catalytic mechanism in cross-coupling reactions?

  • Kinetic profiling : Monitor reaction progress via in situ UV-Vis spectroscopy (λ = 450–600 nm) to identify intermediates .
  • Isotopic labeling : Introduce ¹³C-labeled substrates to track bond formation/cleavage via 2D NMR (HSQC, HMBC) .

Q. How does ligand substitution (e.g., replacing diphenylmethylene with alkyl groups) affect catalytic activity?

  • Comparative kinetic studies : Measure turnover frequencies (TOF) for substituted analogs in standardized reactions (e.g., ethylene polymerization).
  • X-ray absorption spectroscopy (XAS) : Analyze changes in Zr oxidation state and ligand field effects .

Q. What methodologies assess stability under oxidative or hydrolytic conditions?

  • Controlled degradation experiments : Expose the complex to H₂O/O₂ mixtures (1–10% v/v) and monitor decomposition via TGA-MS (mass loss at 150–300°C indicates ligand dissociation) .
  • Electrochemical analysis : Cyclic voltammetry (scan rate: 100 mV/s) identifies redox-active intermediates and stability windows .

Q. How can computational models predict reactivity trends for ligand-modified derivatives?

  • Molecular dynamics (MD) simulations : Simulate ligand dissociation energies and transition states using software like Gaussian or ORCA .
  • Docking studies : Map steric/electronic effects of substituents on substrate binding using VMD or PyMOL .

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